An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-YL)propanoic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-YL)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Methylpiperazin-1-YL)propanoic acid hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the scientific rationale behind the characterization of this compound, which is of significant interest in pharmaceutical research and development. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Physicochemical Profiling
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, including solubility, pKa, and thermal stability, govern a molecule's behavior from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) in the body. For a molecule like 2-(4-Methylpiperazin-1-YL)propanoic acid hydrochloride, which incorporates a piperazine moiety—a common scaffold in many active pharmaceutical ingredients (APIs)—and a propanoic acid chain, this characterization is critical for predicting its pharmacokinetic and pharmacodynamic profile. This guide will delve into the key physicochemical attributes of this compound, offering both theoretical insights and practical experimental protocols.
Molecular Structure and Core Identifiers
A foundational understanding of the molecule is essential before delving into its physicochemical properties.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2R)-2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride |
| CAS Number | 2206230-32-0 (for the (R)-enantiomer hydrochloride) |
| Molecular Formula | C₈H₁₇ClN₂O₂ |
| Molecular Weight | 208.69 g/mol |
Predicted and Experimental Physicochemical Properties
A combination of predicted and experimental data provides a comprehensive profile of the compound. Where experimental data is not publicly available, predictions based on the analysis of its constituent functional groups and closely related analogs are provided.
Table of Physicochemical Properties:
| Property | Predicted/Experimental Value | Significance in Drug Development |
| Melting Point (°C) | Predicted: 180-220 (with decomposition) | Influences formulation, stability, and purification processes. A sharp melting point is indicative of high purity. |
| Boiling Point (°C) | Decomposes before boiling | High boiling points for salts are typical; decomposition temperature is a more relevant thermal stability parameter. |
| Solubility | High in aqueous solutions; moderate in polar organic solvents (e.g., methanol, ethanol); low in non-polar organic solvents (e.g., hexane, toluene). | Crucial for formulation development, bioavailability, and choosing appropriate solvents for synthesis and analysis. |
| pKa | Predicted: pKa₁ ≈ 3-4 (carboxylic acid), pKa₂ ≈ 8-9 (piperazine nitrogen) | Governs the ionization state at different physiological pHs, impacting absorption, distribution, and receptor binding. |
| LogP (Octanol-Water Partition Coefficient) | -2.47 (Predicted for the free base) | Indicates the lipophilicity of the compound, which affects its ability to cross biological membranes. |
Melting Point and Thermal Stability
The melting point of a crystalline solid is a key indicator of its purity and thermal stability. For a hydrochloride salt like 2-(4-Methylpiperazin-1-YL)propanoic acid hydrochloride, the melting process is often accompanied by decomposition.
Expert Insight: The presence of strong ionic interactions in the hydrochloride salt contributes to a relatively high melting point. The decomposition temperature is a critical parameter for determining the upper limit for storage and processing conditions. Techniques like Thermogravimetric Analysis (TGA) are essential for precisely determining the onset of thermal degradation.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability. The hydrochloride salt form of this compound is expected to exhibit good aqueous solubility due to the ionizable groups.
Expert Insight: The propanoic acid and the protonated piperazine ring will readily interact with water molecules. However, solubility in different pH environments will vary. At low pH, the carboxylic acid will be protonated, reducing its contribution to aqueous solubility. Conversely, at high pH, the piperazine will be deprotonated, decreasing its solubility. Understanding the full pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.
Ionization Constant (pKa)
The pKa values dictate the charge state of the molecule at a given pH. This compound has two ionizable centers: the carboxylic acid group and the tertiary amine in the piperazine ring.
Expert Insight: The carboxylic acid is expected to have a pKa in the range of 3-4, typical for a propanoic acid derivative. The piperazine nitrogen will have a higher pKa, likely in the range of 8-9. These two pKa values mean that the compound will exist as a zwitterion over a physiological pH range, which will significantly influence its absorption and interaction with biological targets.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperazine, the methyl group on the propanoic acid chain, the methine proton of the propanoic acid, and the protons on the piperazine ring. The chemical shifts will be influenced by the protonation state and the presence of the hydrochloride.
¹³C NMR: The carbon NMR will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O): (Note: These are estimations and require experimental verification. Chemical shifts are referenced to an internal standard.)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -CH₃ (propanoic acid) | ~1.3 (d) | ~15 |
| -CH (propanoic acid) | ~3.5 (q) | ~65 |
| -C=O | - | ~175 |
| Piperazine ring protons | ~3.0 - 3.8 (m) | ~50-60 |
| N-CH₃ | ~2.9 (s) | ~45 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Expected Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad |
| C=O stretch (carboxylic acid) | 1700-1730 | Strong, sharp |
| N-H⁺ stretch (protonated amine) | 2400-2700 | Broad |
| C-N stretch | 1000-1250 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |
Expert Insight: The broad O-H and N-H⁺ stretching bands are characteristic of the hydrochloride salt of an amino acid-like structure and can often overlap. The position of the C=O stretch is a good indicator of the electronic environment of the carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.
Expected Fragmentation Pattern: The primary fragmentation is likely to occur at the piperazine ring and the bond between the piperazine and the propanoic acid moiety. Common fragments would include the loss of the N-methyl group and cleavage of the piperazine ring.
Experimental Protocols
To ensure scientific rigor, the following detailed protocols are provided for the determination of key physicochemical properties.
Melting Point Determination
Caption: Workflow for Melting Point Determination.
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Sample Preparation: Gently grind a small amount of the compound to a fine powder. Pack the powder into a capillary tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample at a rapid rate to approximately 10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Caption: Workflow for Aqueous Solubility Determination.
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Equilibration: Add an excess amount of the solid compound to a known volume of water in a sealed container.
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Agitation: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Filter the suspension to remove the undissolved solid.
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Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
pKa Determination (Potentiometric Titration)
Caption: Workflow for pKa Determination.
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Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH with a calibrated pH meter.
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Data Collection: Record the pH of the solution after each incremental addition of the titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
HPLC Method for Purity and Quantification
A robust High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the compound and for quantifying its concentration in various assays.
Recommended HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine moiety. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is suitable for separating the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The carboxyl group provides some UV absorbance at low wavelengths. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 2-(4-Methylpiperazin-1-YL)propanoic acid hydrochloride. While some experimental data is not yet publicly available, the provided predictions and detailed experimental protocols offer a solid foundation for researchers to fully characterize this promising pharmaceutical building block. A thorough physicochemical profiling, as outlined in this guide, is an indispensable step in the journey of transforming a chemical entity into a safe and effective therapeutic agent.
